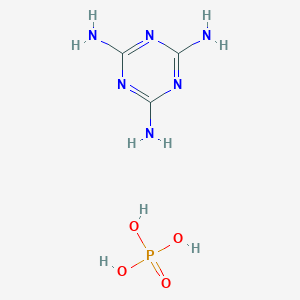

1,3,5-Triazine-2,4,6-triamine, phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phosphoric acid;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.H3O4P/c4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h(H6,4,5,6,7,8,9);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZRQAZGUOTJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85068-66-2, 56386-64-2, 83913-07-9, 108-78-1 (Parent) | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (3:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine-phosphoric acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56386-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83913-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80872787 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41583-09-9, 20208-95-1, 56974-60-8, 218768-84-4 | |

| Record name | Melamine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41583-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20208-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimelamine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020208951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(1,3,5-triazine-2,4,6-triamine) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6-triamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-triazine-2,4,6-triamine monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melapur M 200 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELAMINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOS5Q2BU94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,5-Triazine-2,4,6-triamine, phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triazine-2,4,6-triamine, phosphate, commonly known as melamine phosphate (MP), is a halogen-free flame retardant that has garnered significant attention in various industries, including plastics, coatings, and textiles.[1] Its efficacy as a flame retardant is attributed to its high nitrogen and phosphorus content, which upon thermal decomposition, releases inert gases and forms a protective char layer.[2] This guide provides a comprehensive overview of the synthesis and characterization of melamine phosphate, offering detailed experimental protocols and data analysis for researchers and professionals in materials science and drug development.

Synthesis of Melamine Phosphate

Melamine phosphate can be synthesized through various methods, including precipitation, solvothermal synthesis, and dry preparation. The choice of method can influence the product's morphology, particle size, and purity.

Experimental Protocols

1. Precipitation Method

This method involves the reaction of melamine and phosphoric acid in an aqueous solution at room temperature, leading to the precipitation of melamine phosphate.[3]

-

Materials: Melamine (C3H6N6), Phosphoric Acid (H3PO4, 85 wt%), Distilled Water.

-

Procedure:

-

Prepare a suspension of melamine in distilled water.

-

Slowly add phosphoric acid to the melamine suspension while stirring continuously. The molar ratio of melamine to phosphoric acid is typically maintained at 1:1.[4]

-

Continue stirring the mixture at room temperature for a specified duration to ensure complete reaction and precipitation.

-

Filter the resulting white precipitate and wash it thoroughly with distilled water to remove any unreacted starting materials.

-

Dry the collected melamine phosphate powder in an oven at a controlled temperature (e.g., 80-100 °C) to a constant weight.

-

2. Solvothermal Synthesis

This method utilizes an organic solvent under elevated temperature and pressure to produce nano-sized melamine phosphate particles.[1][5]

-

Materials: Melamine, Phosphoric Acid, Organic Solvent (e.g., dimethyl sulfoxide - DMSO).[6]

-

Procedure:

-

Dissolve melamine in the chosen organic solvent in a sealed reaction vessel.

-

Add phosphoric acid to the solution.

-

Heat the sealed vessel to a specific temperature (e.g., 100-200 °C) for a defined period (e.g., 2-6 hours).[1]

-

After the reaction, allow the vessel to cool down to room temperature.

-

Filter the product, wash with a suitable solvent, and dry under vacuum.

-

3. Dry Preparation Process

This solvent-free method involves the direct reaction of solid melamine and a phosphorus source.[7]

-

Materials: Melamine, Pentavalent phosphorus oxyacid (e.g., phosphorus pentoxide, pyrophosphoric acid).

-

Procedure:

-

Crush and thoroughly mix melamine and the first part of the pentavalent phosphorus oxyacid in a reactor at room temperature.

-

Add the second part of the pentavalent phosphorus oxyacid or water to the mixture under continuous mixing and breaking conditions to initiate the reaction.

-

Heat the resulting material under mixing to cure and obtain the final melamine phosphate product.

-

Synthesis Workflow

Caption: General workflows for the synthesis of melamine phosphate via precipitation, solvothermal, and dry preparation methods.

Characterization of Melamine Phosphate

A suite of analytical techniques is employed to characterize the synthesized melamine phosphate, confirming its chemical structure, purity, thermal stability, and morphology.

Characterization Techniques

1. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the melamine phosphate molecule, confirming the salt formation between melamine and phosphoric acid.

2. X-ray Diffraction (XRD)

XRD analysis provides information about the crystalline structure of the synthesized material. The diffraction pattern is a unique fingerprint of the crystalline phase.

3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is crucial for evaluating the thermal stability and decomposition behavior of melamine phosphate.

4. Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the surface morphology and determine the particle size and shape of the melamine phosphate powder.

Characterization Data

Table 1: FTIR Spectral Data of Melamine Phosphate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | N-H stretching vibrations | [8] |

| 1650-1550 | N-H bending vibrations | [4] |

| ~1430 | C-N stretching in the triazine ring | [9] |

| ~1170 | P-O stretching in phosphate group | [9] |

| ~810 | Triazine ring bending | [4] |

Table 2: XRD Data for Melamine Phosphate

| 2θ (degrees) | Crystal Plane | Reference |

| ~13 | (hkl) | [2] |

| ~17 | (hkl) | [2] |

| ~27 | (121) | [10] |

| ~28 | (112) | [10] |

| ~30 | (013) | [10] |

Table 3: TGA Data for Melamine Phosphate

| Temperature Range (°C) | Weight Loss (%) | Decomposition Event | Reference |

| 250-350 | ~5-10 | Initial decomposition, release of water | [5] |

| 350-450 | Significant | Main decomposition, release of ammonia and phosphoric acid condensation | [11] |

| >450 | - | Formation of stable char residue | [11] |

Table 4: SEM Morphological Characteristics of Melamine Phosphate

| Synthesis Method | Particle Morphology | Particle Size | Reference |

| Precipitation | Irregular, aggregated particles | Micrometer range | [12] |

| Solvothermal | Spherical or rod-like nanoparticles | Nanometer range | [1] |

| Dry Preparation | Irregular, fused particles | Varies with processing | [7] |

Characterization Logic

Caption: Logical flow of characterizing synthesized melamine phosphate using various analytical techniques to determine its key properties.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of melamine phosphate. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals engaged in the development and analysis of this important flame retardant. The choice of synthesis method significantly impacts the final properties of melamine phosphate, and a thorough characterization is essential to ensure its suitability for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Melamine Polyphosphate and its Flame Retardance | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103224471A - Synthesis method of melamine phosphate (MP) - Google Patents [patents.google.com]

- 7. CN104610181B - Melamine phosphate dry preparation process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. FT-IR fingerprinting as an Analytical tool for determination of Melamine leaching from Melamine tablewares and their Biological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Solvothermal Synthesis of Nano Melamine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solvothermal synthesis of nano melamine phosphate (NMP), a material of growing interest for various applications, including flame retardants. The document details the experimental protocols derived from scientific literature, presents available quantitative data, and illustrates the key processes and relationships through diagrams.

Introduction

Melamine phosphate is a nitrogen-phosphorus based compound known for its flame-retardant properties. The synthesis of melamine phosphate at the nano-scale through solvothermal methods offers the potential for enhanced performance due to increased surface area and improved dispersion in polymer matrices. Solvothermal synthesis, a versatile method for producing a wide range of nanomaterials, involves a chemical reaction in a sealed vessel using a solvent at temperatures above its boiling point. This technique allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles.

Experimental Protocols

The solvothermal synthesis of nano melamine phosphate typically involves the reaction of melamine and phosphoric acid in a suitable solvent under controlled temperature and time conditions. The morphology and particle size of the resulting product are highly dependent on these parameters.

Materials and Reagents

-

Precursors:

-

Melamine (C₃H₆N₆)

-

Phosphoric acid (H₃PO₄)

-

-

Solvents:

-

Benzene (for nano-sized particles)

-

Distilled water (results in micro-sized particles)

-

Anhydrous ethanol (results in micro-sized particles)

-

-

Surfactants (optional, for morphology control):

-

Sodium dodecyl sulfate (SDS)

-

Cetyltrimethylammonium bromide (CTAB)

-

Nonylphenol ethoxylate (NP)

-

Synthesis Procedure

The following protocol is a generalized procedure based on available literature. Specific concentrations and ratios may need to be optimized depending on the desired particle characteristics.

-

Precursor Preparation: Melamine and phosphoric acid are used as the primary reagents.

-

Solvent and Surfactant Addition: The precursors are dispersed in the chosen solvent (benzene is recommended for nano-sized particles). If a surfactant is used to control morphology, it is added to the solvent at this stage.

-

Solvothermal Reaction: The mixture is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to the desired reaction temperature for a specific duration.

-

Cooling and Product Recovery: After the reaction, the autoclave is allowed to cool to room temperature. The resulting precipitate is collected by filtration.

-

Washing and Drying: The product is washed with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and byproducts, and then dried in an oven.

Data Presentation

The following tables summarize the key experimental parameters and their effects on the resulting melamine phosphate particles, as reported in the literature.

Table 1: Effect of Solvent on Particle Size

| Solvent | Resulting Particle Size | Reference |

| Benzene | Nano-scale | |

| Distilled Water | Micro-scale | |

| Anhydrous Ethanol | Micro-scale |

Table 2: Influence of Reaction Parameters on Morphology

| Parameter | Effect on Product Morphology | Reference |

| Reaction Temperature | Significantly alters the morphology of the product. | |

| Reaction Time | Significantly alters the morphology of the product. | |

| Surfactant Type | Has a great influence on the morphology of the products. |

Visualization of Processes

Experimental Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis and characterization of nano melamine phosphate.

Caption: Experimental workflow for nano melamine phosphate synthesis.

Logical Relationships in Synthesis

The properties of the final nano melamine phosphate product are determined by a set of key synthesis parameters. The diagram below illustrates these relationships.

Caption: Influence of synthesis parameters on nanoparticle properties.

Characterization Techniques

To analyze the structure, morphology, and composition of the synthesized nano melamine phosphate, the following characterization techniques are typically employed:

-

Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the formation of melamine phosphate.

-

X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the product.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.

Conclusion

The solvothermal synthesis method is an effective approach for producing nano-sized melamine phosphate. The key to controlling the particle size and morphology lies in the careful selection of the solvent, reaction temperature, and reaction time. While benzene has been identified as a suitable solvent for achieving nano-scale particles, further research is needed to explore more environmentally benign solvent systems and to fully quantify the relationship between synthesis parameters and the final product characteristics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore and optimize the synthesis of nano melamine phosphate for various advanced applications.

An In-depth Technical Guide to the Thermal Decomposition Kinetics of Melamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of melamine phosphate, a prominent halogen-free flame retardant. The document details the multi-stage degradation process, presents key kinetic parameters, outlines common experimental protocols, and visualizes the decomposition pathways.

Introduction to Melamine Phosphate

Melamine phosphate (MP) is a salt formed from the reaction of melamine and phosphoric acid. It is widely utilized as a flame retardant in various polymers due to its high thermal stability and intumescent properties.[1] Upon heating, MP undergoes a series of decomposition reactions that result in the formation of a protective char layer and the release of non-flammable gases, which collectively suppress combustion.[2][3][4] Understanding the kinetics of its thermal decomposition is crucial for optimizing its performance in flame-retardant applications and for ensuring its stability during polymer processing.

Thermal Decomposition Mechanism

The thermal degradation of melamine phosphate is a complex, multi-stage process that occurs in both the condensed and gas phases. The process is endothermic, meaning it absorbs heat and cools the surrounding polymer matrix.[4]

Initial Decomposition (250°C - 350°C): The initial stage of decomposition begins at approximately 250°C.[1][5][6] In this phase, melamine phosphate starts to decompose, releasing water vapor and a small amount of melamine.[6] This is primarily a dehydration process where melamine orthophosphate condenses to form melamine pyrophosphate.[7][8][9] The release of water and phosphoric acid helps to dilute flammable gases.[5]

Intermediate Decomposition (350°C - 500°C): As the temperature increases above 350°C, the melamine pyrophosphate further condenses into melamine polyphosphate.[7][8][9] This stage is characterized by the release of ammonia (NH₃) and water as byproducts of the continuing condensation and deamination reactions.[10][11] The generated phosphoric and polyphosphoric acids catalyze the dehydration of the polymer, promoting the formation of a stable carbonaceous char layer.[12] Simultaneously, the decomposition of melamine releases inert gases like nitrogen (N₂), which causes the char layer to swell (intumesce), further insulating the underlying material from heat and oxygen.[3][4][12]

Final Decomposition (>500°C): At temperatures exceeding 500°C, the more stable polyphosphate and condensed melamine structures (such as melam, melem, and melon) begin to decompose.[10] This final stage involves the transformation into inorganic cross-linked polymers, like (PNO)x, and the release of additional steam and ammonia, leaving behind a stable char residue.[6]

Quantitative Decomposition Data

The thermal decomposition of melamine phosphate has been quantified using various analytical techniques. The following tables summarize key data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data for Melamine Phosphate

| Parameter | Value (°C) | Reference |

| Onset Decomposition Temperature | ~250 | [5][6] |

| 5% Weight-Loss Temperature | 264.1 | [13] |

| 10% Weight-Loss Temperature | 306.7 | [13] |

| Peak Decomposition Temperature (Stage 1) | ~400 | [6] |

| Peak Decomposition Temperature (Stage 2) | 408 | [14] |

| Peak Decomposition Temperature (Stage 3) | 570 | [14] |

Table 2: Kinetic Parameters for Melamine Phosphate Decomposition

| Kinetic Model | Stage | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |

| Kissinger | Stage I (Condensation to Pyrophosphate) | Varies with conversion | Not Specified | [7] |

| Kissinger-Akahira-Sunose | Stage I (Condensation to Pyrophosphate) | Varies with conversion | Not Specified | [7] |

| Avrami–Erofeev (A2) | Stage II (Condensation to Polyphosphate) | Varies with conversion | Not Specified | [7] |

| Mampel (F1) | Stage I (Condensation to Pyrophosphate) | Varies with conversion | Not Specified | [7] |

Note: The activation energy is highly dependent on the extent of conversion, indicating a complex reaction mechanism.[7][8]

Experimental Protocols

The study of melamine phosphate's thermal decomposition kinetics relies on precise experimental methodologies.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Apparatus: A thermogravimetric analyzer (e.g., Perkin Elmer TGA 7).[10]

-

Procedure:

-

A small sample of melamine phosphate (typically 6-10 mg) is placed in a sample pan (e.g., silica).[10][15]

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).[10][15]

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen (N₂) at a specified flow rate (e.g., 50 mL/min), to study pyrolysis in the absence of oxidation.[16]

-

The instrument records the sample's mass continuously as the temperature increases.

-

The resulting TGA curve plots percentage weight loss versus temperature, from which onset temperatures, peak decomposition temperatures, and residual mass can be determined. The derivative of the TGA curve (DTG) shows the rate of mass loss.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on endothermic and exothermic processes.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A sample of melamine phosphate is hermetically sealed in a sample pan.

-

The sample and a reference pan are placed in the DSC furnace.

-

The system is heated at a constant rate (e.g., 2, 5, 10, 20, 40 K/min) under a controlled atmosphere.[7]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve plots heat flow versus temperature, revealing endothermic peaks associated with melting and decomposition, and exothermic peaks from crystallization or oxidation.

-

4.3 Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the chemical bonds in a molecule by producing an infrared absorption spectrum. In decomposition studies, it is often coupled with TGA (TGA-FTIR) to analyze the gaseous products evolved during heating.

-

Apparatus: A Fourier-Transform Infrared Spectrometer (e.g., Nicolet AVATAR 320 FT-IR).[17]

-

Procedure (for analysis of solid residue):

-

Melamine phosphate is heated to a specific temperature in a furnace and then cooled.

-

A small amount of the resulting residue is mixed with potassium bromide (KBr) powder.

-

The mixture is pressed into a thin pellet.

-

The pellet is placed in the FTIR spectrometer, and an infrared spectrum is recorded to identify changes in functional groups.[17]

-

Visualizations: Decomposition Pathway and Experimental Workflow

Caption: Stepwise thermal decomposition of melamine phosphate.

Caption: General experimental workflow for kinetic studies.

Conclusion

The thermal decomposition of melamine phosphate is a sophisticated, multi-step process integral to its function as a flame retardant. The process initiates with dehydration and condensation reactions to form pyrophosphates and polyphosphates, followed by the degradation of the melamine structure, releasing inert gases. This sequence of events leads to the formation of a protective, intumescent char layer. Kinetic studies, primarily using TGA and DSC, reveal that the activation energy of decomposition is dependent on the degree of conversion, highlighting the complexity of the underlying reactions. A thorough understanding of these kinetic parameters and decomposition pathways is essential for the continued development and application of melamine phosphate in advanced fire-safety materials.

References

- 1. Nirtogen-Phosphorus Flame Retardant - MP (Melamine Phosphate) - Green-Mountain Chem [green-mountainchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. MPP - Melamine PolyPhosphate, glass fibre reinforced PA66 FR [green-mountainchem.com]

- 4. pinfa.eu [pinfa.eu]

- 5. additivebz.com [additivebz.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Flame Retardance of Polyurethane Composites Containing Microencapsulated Melamine Polyphosphate [mdpi.com]

- 11. Flame-retardant effect and mechanism of melamine phosphate on silicone thermoplastic elastomer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Melamine Pyrophosphate|Halogen-Free Flame Retardant [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Flame retardant efficiency of melamine pyrophosphate with added Mg-Al-layered double hydroxide in medium density fiberboards :: BioResources [bioresources.cnr.ncsu.edu]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Melamine Phosphate (CAS 20208-95-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Melamine Phosphate (CAS No. 20208-95-1). The information is curated for researchers, scientists, and professionals in drug development and material science, with a focus on delivering precise data, detailed experimental methodologies, and visual representations of key processes.

Chemical Identity and Structure

Melamine Phosphate is an organic compound formed from the reaction of melamine and phosphoric acid. It is widely recognized for its application as a halogen-free flame retardant.

| Identifier | Value |

| CAS Number | 20208-95-1 |

| Chemical Name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:1) |

| Synonyms | Melamine monophosphate, Melamine orthophosphate |

| Molecular Formula | C₃H₉N₆O₄P |

| Molecular Weight | 224.12 g/mol [1] |

| InChI Key | XFZRQAZGUOTJCS-UHFFFAOYSA-N |

| SMILES | C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O |

Physicochemical Properties

The following tables summarize the key physicochemical properties of Melamine Phosphate.

Table 2.1: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | Decomposes above 300 °C; specific ranges reported as 278-386 °C with decomposition. | [2] |

| Density | Approximately 1.74 g/cm³ | |

| Solubility in Water | Slightly soluble. Reported values include 0.36 g/100 mL at 26 °C and 4.40 g/100 mL at 95 °C. | [2] |

| Solubility in Organic Solvents | Soluble in DMSO and methanol (slightly). |

Table 2.2: Thermal Properties

| Property | Value | Source(s) |

| Decomposition Temperature | Onset of decomposition is typically above 300 °C. The process occurs in stages, including the release of water and phosphoric acid between 250-350 °C. |

Synthesis and Flame Retardant Mechanism

Synthesis of Melamine Phosphate

A common method for the synthesis of Melamine Phosphate involves the reaction of melamine with phosphoric acid.

Flame Retardant Mechanism

Melamine Phosphate functions as an intumescent flame retardant through a synergistic nitrogen-phosphorus mechanism. Upon heating, it undergoes endothermic decomposition, which cools the substrate. The decomposition products then act in both the gas and condensed phases to suppress the fire.

Experimental Protocols

The determination of the physicochemical properties of Melamine Phosphate should follow standardized methodologies to ensure accuracy and reproducibility. Below are outlines of relevant experimental protocols.

Melting Point Determination (OECD 102)

This method describes the determination of the melting point of a substance.[3][4][5][6][7]

-

Apparatus: Capillary tube apparatus (e.g., Mel-Temp or similar), thermometer.

-

Procedure:

-

A small, dry sample of Melamine Phosphate is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[8]

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Given that Melamine Phosphate decomposes, the temperature at which decomposition begins should be noted.

-

Density Determination

The bulk and tapped density of powdered Melamine Phosphate can be determined using a graduated cylinder method.

-

Apparatus: Graduated cylinder (e.g., 100 mL), analytical balance, mechanical tapping apparatus.

-

Procedure for Bulk Density:

-

A known mass of the powder is gently poured into a graduated cylinder.

-

The volume occupied by the powder is recorded.

-

The bulk density is calculated as the mass of the powder divided by its volume.[9]

-

-

Procedure for Tapped Density:

Solubility in Water (ASTM E1148)

This protocol outlines a method for determining the aqueous solubility of a compound.[11]

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical instrumentation for quantification (e.g., HPLC, UV-Vis).

-

Procedure:

-

An excess amount of Melamine Phosphate is added to a known volume of reagent-grade water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The solution is filtered to remove undissolved solids.

-

The concentration of Melamine Phosphate in the clear aqueous phase is determined using a suitable analytical method.

-

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability and decomposition profile of Melamine Phosphate.[12][13][14][15]

-

Apparatus: Thermogravimetric analyzer.

-

Procedure:

-

A small, known mass of the sample (e.g., 5-10 mg) is placed in a tared TGA pan.[14]

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[12]

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition and the temperatures of maximum weight loss rates.

-

Toxicological Information

A summary of acute toxicity data based on standardized OECD guidelines is provided below. These are general guidelines for assessing the toxicity of chemical substances.

Table 5.1: Acute Toxicity Profile

| Test | Guideline | Observation |

| Acute Oral Toxicity | OECD 423 | This method is used to assess the acute toxic effects of a substance after oral administration. |

| Acute Dermal Toxicity | OECD 402 | This test evaluates the potential adverse effects of short-term dermal exposure to a substance. |

| Acute Dermal Irritation/Corrosion | OECD 404 | This guideline provides information on the potential for a substance to cause reversible or irreversible skin damage. |

| Acute Eye Irritation/Corrosion | OECD 405 | This test is used to identify substances that have the potential to cause eye irritation or corrosion. |

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Melamine Phosphate (CAS 20208-95-1). The data presented, along with the outlined experimental protocols and mechanistic diagrams, offer a valuable resource for researchers and professionals working with this compound. The information underscores its primary utility as a flame retardant, stemming from its specific thermal decomposition behavior and the synergistic action of its nitrogen and phosphorus components. Adherence to standardized testing methodologies is crucial for obtaining reliable and comparable data for this and other chemical substances.

References

- 1. oecd.org [oecd.org]

- 2. US4080501A - Melamine phosphate - Google Patents [patents.google.com]

- 3. oecd.org [oecd.org]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. pharmastate.academy [pharmastate.academy]

- 11. scribd.com [scribd.com]

- 12. tainstruments.com [tainstruments.com]

- 13. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 14. epfl.ch [epfl.ch]

- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

In-Depth Technical Guide: Crystal Structure Analysis of Melamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of melamine phosphate, a compound of significant interest due to its applications as a flame retardant and in material science. This document details the synthesis, structural characterization, and thermal properties of melamine phosphate, presenting key data in a structured format and outlining detailed experimental protocols.

Introduction

Melamine phosphate is a salt formed from the reaction of melamine and phosphoric acid. Its crystal structure is characterized by an extensive network of hydrogen bonds, which dictates its physical and chemical properties, including its thermal stability. Understanding this structure is crucial for its application and for the development of new materials. This guide focuses on the analysis of melamine orthophosphate, the fundamental unit of various melamine phosphate derivatives.

Synthesis of Melamine Phosphate

Melamine phosphate is typically synthesized via a precipitation reaction between melamine and phosphoric acid in an aqueous solution.

Experimental Protocol: Aqueous Synthesis

A common method for the synthesis of melamine phosphate is through direct reaction in an aqueous medium.[1][2]

Materials:

-

Melamine (C₃H₆N₆)

-

Orthophosphoric acid (H₃PO₄, 85% aqueous solution)

-

Deionized water

Procedure:

-

An aqueous solution of phosphoric acid is prepared.

-

Melamine is added to the phosphoric acid solution, typically in a 1:1 molar ratio.[3] The mixture is stirred vigorously for several minutes.[2]

-

A white precipitate of melamine phosphate forms.

-

The mixture is allowed to age to ensure complete crystallization.

-

The precipitate is collected by filtration.

-

The collected solid is washed with deionized water to remove any unreacted starting materials.

-

The final product is dried in an oven at 110°C overnight to yield a fine white powder.[2]

Crystal Structure Determination by X-ray Diffraction (XRD)

The crystal structure of melamine phosphate has been determined using high-resolution synchrotron powder diffraction data.[4] The analysis reveals a layered structure composed of melaminium cations and orthophosphate anions.[4]

Crystallographic Data

The crystal packing consists of layers of melaminium ions and pairs of orthophosphate chains linked by hydrogen bonds.[4] The distance between the layers of melaminium is 3.62 Å.[4] Within these layers, neighboring melaminium molecules are situated in two parallel planes at a close distance of 0.79 Å and are shifted relative to each other.[4] The melamine molecule is singly protonated at an endocyclic nitrogen atom.[4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a | 33.559 ± 0.066 Å |

| b | 10.517 ± 0.057 Å |

| c | 7.117 ± 0.025 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2511.94 ų |

Note: The crystallographic data presented is for a melaminium phthalate crystal, as specific quantitative data for melamine orthophosphate was not available in the search results. However, the qualitative description of the layered and hydrogen-bonded structure is based on findings for melaminium orthophosphate.[4]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the characterization of crystalline materials.[5][6]

Instrumentation:

-

Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder (low background sample holder for small sample amounts)[5]

Procedure:

-

A small amount of the finely ground melamine phosphate powder is placed onto the sample holder.

-

A glass slide is used to gently press and flatten the powder to ensure a smooth, level surface that is flush with the holder's surface.[5]

-

The sample holder is placed into the diffractometer.

-

The X-ray generator is set to the desired voltage and current.

-

Data is collected over a 2θ range, for example, from 5° to 50°, with a defined step size and counting time per step.

-

The resulting diffraction pattern is analyzed to identify the crystalline phases and determine the unit cell parameters.

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in melamine phosphate and to confirm the salt formation. The spectrum shows characteristic absorption bands for the triazine ring of melamine and the phosphate group.[7]

Instrumentation:

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

A small amount of the dry melamine phosphate powder is placed directly on the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to investigate the thermal stability and decomposition behavior of melamine phosphate. Melamine phosphate typically begins to decompose at around 250°C.[3] The decomposition process occurs in multiple stages, starting with the condensation of orthophosphate to pyrophosphate and then to polyphosphate, accompanied by the release of water and ammonia.[3][8]

Instrumentation:

-

Simultaneous TGA/DSC analyzer

Procedure:

-

A small, accurately weighed amount of the melamine phosphate sample (typically 2-5 mg) is placed in an alumina or platinum crucible.

-

The crucible is placed in the TGA/DSC furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 K/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).[9][10]

-

The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Visualizations

Workflow of Crystal Structure Analysis

The following diagram illustrates the logical workflow from the synthesis of melamine phosphate to its comprehensive analysis.

Caption: Workflow for the synthesis and analysis of melamine phosphate.

Hydrogen Bonding Network in Melamine Phosphate

The crystal structure of melamine phosphate is stabilized by an extensive network of hydrogen bonds between the melaminium cations and the phosphate anions. This diagram provides a simplified representation of these interactions.

Caption: Hydrogen bonding in melamine phosphate.

References

- 1. Synthesis and Characterization of Melamine Polyphosphate and its Flame Retardance | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]

- 2. US4080501A - Melamine phosphate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mcgill.ca [mcgill.ca]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and characterization of polydopamine/melamine microencapsulated red phosphorus and its flame retardance in epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03164C [pubs.rsc.org]

Spectroscopic Profile of 1,3,5-Triazine-2,4,6-triamine, phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,3,5-Triazine-2,4,6-triamine, phosphate, commonly known as melamine phosphate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information and the experimental protocols used to obtain it.

Introduction

This compound (Melamine Phosphate) is a salt formed from the reaction of melamine and phosphoric acid. It is a halogen-free flame retardant with high thermal stability, finding applications in various thermoplastic and thermosetting plastics, rubbers, and fibers. Its characterization is crucial for understanding its properties and mechanism of action in different matrices. This guide focuses on the key spectroscopic techniques used to analyze this compound.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for melamine phosphate, organized by technique.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of melamine phosphate shows characteristic absorption bands corresponding to the vibrations of the triazine ring, amino groups, and the phosphate anion.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching (from phosphate and adsorbed water) | [1] |

| ~3300 | N-H stretching (amino groups) | [1] |

| ~1650 | N-H bending (amino groups) | [2] |

| ~1470 | Triazine ring vibrations | [2] |

| ~1100 | P-O stretching (phosphate group) | [1] |

| ~810 | Triazine ring out-of-plane bending | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for elucidating the structure and hydrogen-bonding network in melamine phosphate.

Solid-State ¹³C NMR

| Chemical Shift (ppm) | Assignment | Reference |

| ~165 | C atoms in the triazine ring | [3] |

Solid-State ³¹P NMR

Phosphorus-31 NMR is used to probe the environment of the phosphorus nucleus.[4] For melamine orthophosphate, solid-state ³¹P NMR helps in understanding the phosphate group's local structure.[5]

Solid-State ¹H NMR

High-resolution proton solid-state NMR provides detailed information about the positions and proximities of protons, which is crucial for understanding the hydrogen-bonding network in melamine orthophosphate.[5]

Solid-State ¹⁵N NMR

Nitrogen-15 NMR can be used to assign the different nitrogen environments within the melamine moiety.[5]

Raman Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions. While mass spectrometry data for the intact melamine phosphate salt is not common, Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a standard method for the detection and quantification of melamine in various matrices.[7][8] The molecular ion of melamine is observed at m/z 127, with structurally significant fragment ions at m/z 110, 85, and 68.[8]

UV-Vis Spectroscopy

Direct UV-Vis spectroscopic data for this compound is not extensively reported. However, spectrophotometric methods have been developed for the quantitative determination of melamine.[9] Additionally, UV-Vis spectroscopy is a common technique for measuring phosphate content in solutions, often after the formation of a colored complex.[10]

Experimental Protocols

This section details the methodologies for the key spectroscopic experiments cited in this guide.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in melamine phosphate.

Instrumentation: A Fourier transform infrared spectrometer (e.g., Nicolet 6700) is used.[11]

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.[12]

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the spectrometer.

-

Spectra are typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[11][13]

-

Multiple scans (e.g., 32) are averaged to improve the signal-to-noise ratio.[11]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the solid-state structure and hydrogen-bonding network of melamine phosphate.

Instrumentation: A high-field solid-state NMR spectrometer is required, often in combination with fast magic-angle spinning (MAS).[5]

Sample Preparation: The powdered sample is packed into a zirconia rotor.

Data Acquisition (General):

-

Cross-Polarization (CP): This technique is used to enhance the signal of low-abundance nuclei (like ¹³C and ¹⁵N) by transferring magnetization from abundant nuclei (like ¹H).[14]

-

Magic-Angle Spinning (MAS): The sample is spun at a high frequency at an angle of 54.7° with respect to the magnetic field to average out anisotropic interactions and obtain high-resolution spectra.[14]

-

High-Power Decoupling: Used to remove the dipolar coupling between the observed nucleus and protons.[14]

Specific Experimental Details for Melamine Orthophosphate: [5]

-

High-resolution one- and two-dimensional solid-state NMR spectra are obtained at a high external magnetic field with fast MAS.

-

Homo- and heteronuclear correlation spectra (e.g., ¹⁵N-¹⁵N, ¹H-¹³C, ¹H-¹⁵N, and ¹H-³¹P) are recorded to establish connectivity and proximities.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Melamine Detection

Objective: To detect and quantify melamine.

Methodology Overview: [8]

-

Extraction: Melamine is extracted from the sample matrix using a suitable solvent, such as an acetonitrile/water mixture.

-

Cleanup: The extract is purified using solid-phase extraction (SPE) with a column like Waters Oasis MCX.

-

Chromatographic Separation: The cleaned extract is injected into a liquid chromatograph. A hydrophilic interaction chromatography (HILIC) column is often used for separation.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole or linear ion trap instrument, using electrospray ionization (ESI) in positive ion mode.

-

Quantification: Melamine is quantified by monitoring specific mass transitions (parent ion -> fragment ion).

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the spectroscopic analysis of melamine phosphate.

Caption: Workflow for FTIR analysis of melamine phosphate.

Caption: Key techniques in solid-state NMR spectroscopy.

Caption: Workflow for LC/MS/MS detection of melamine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. Environmentally friendly flame retardants. A detailed solid-state NMR study of melamine orthophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Melamine - Wikipedia [en.wikipedia.org]

- 8. fsis.usda.gov [fsis.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Preparation and characterization of polydopamine/melamine microencapsulated red phosphorus and its flame retardance in epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03164C [pubs.rsc.org]

- 14. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]

A Technical Guide to Melamine Phosphate as a Halogen-Free Flame Retardant

Introduction

Melamine phosphate (MP) and its polymeric form, melamine polyphosphate (MPP), are highly effective halogen-free intumescent flame retardants.[1] Their efficacy stems from a synergistic effect between nitrogen and phosphorus, which disrupts the combustion cycle through a combination of gas-phase and condensed-phase actions. These materials are increasingly favored as environmentally friendly alternatives to traditional halogenated flame retardants, which can release toxic and corrosive gases upon combustion.[1] MP and MPP are widely incorporated into various polymers, including polyamides (PA), polyesters (PBT), epoxy resins, and polyolefins, to enhance their fire safety in demanding applications such as electronics, automotive components, and construction materials.[2][3]

Flame Retardant Mechanism

The flame retardant action of melamine phosphate is a multi-step process that occurs upon exposure to high heat. It functions in both the condensed phase (the solid polymer) and the gas phase (the flame).

-

Condensed-Phase Action : The primary mechanism is the formation of a protective, insulating char layer. Upon heating, the phosphate component decomposes to form phosphoric and polyphosphoric acid.[2] These acids act as catalysts, promoting the dehydration and cross-linking of the polymer backbone to form a stable, carbonaceous char.

-

Gas-Phase Action : Simultaneously, the melamine component decomposes, releasing inert, non-combustible gases like ammonia (NH3) and nitrogen (N2). These gases dilute the concentration of oxygen and flammable volatiles in the flame zone, effectively suffocating the fire. The release of these gases also causes the char layer to swell and foam (intumesce), further enhancing its insulating properties and protecting the underlying polymer from heat and oxygen.[2]

The endothermic decomposition of melamine phosphate also acts as a heat sink, absorbing thermal energy and cooling the polymer surface.[2]

Synthesis of Melamine Phosphate

Melamine phosphate and its polyphosphate variant can be synthesized through several methods. A common and effective approach is a two-step reaction involving the initial precipitation of melamine phosphate followed by a thermal polycondensation step to produce melamine polyphosphate.[4]

-

Step 1: Melamine Phosphate (MP) Precipitation : Melamine is reacted with phosphoric acid in an aqueous solution at room temperature or slightly elevated temperatures (e.g., 90°C).[5][6] This results in the precipitation of melamine phosphate salt.

-

Step 2: Polycondensation to Melamine Polyphosphate (MPP) : The filtered and dried melamine phosphate intermediate is then subjected to a controlled heat treatment at high temperatures (e.g., 290-340°C) for several hours.[4] This process causes polycondensation, releasing water and ammonia, and forming the more thermally stable melamine polyphosphate.[7]

Alternative methods include solvent-based synthesis, where a polar organic solvent like dimethyl sulfoxide (DMSO) is used as the reaction medium, which can lower reaction temperatures and times.[8]

Performance Data

The effectiveness of melamine phosphate as a flame retardant is quantified using standard flammability tests. The Limiting Oxygen Index (LOI) and UL-94 vertical burn tests are common for classification, while cone calorimetry provides detailed information on burning behavior.

Table 1: Flammability Ratings (LOI and UL-94) of Polymer Composites with Melamine Phosphate/Polyphosphate

| Polymer Matrix | FR Content (% wt) | Synergist | LOI (%) | UL-94 Rating (Thickness) | Reference(s) |

|---|---|---|---|---|---|

| Glass Fiber-Reinforced PA66 | 25 | None | - | V-0 (0.8 mm) | [2][3] |

| Glass Fiber-Reinforced PA66 | 18 | Hypophosphite | - | V-0 | [9] |

| Polyamide 6 (PA6) | - | - | - | V-1 | [10] |

| Epoxy Resin Composite | >5 | None | 32-35 | V-0 / V-1 | [4] |

| Epoxy Resin Composite | 20 | Phenylphosphoric acid | 26.5 | V-0 | [11] |

| PPC-P/PBAT Blends | 27.6 | PAPP / ZnO | 42.8 | V-0 |[12] |

Table 2: Cone Calorimeter Data for Glass Fiber (30%) Reinforced Polyamide 66 (PA66) Composites (Data based on a study with a total FR loading of 17 wt%)

| Sample Formulation | pk-HRR (kW/m²) | THR (MJ/m²) | Residue (%) | TSR (m²/m²) | av-EHC (MJ/kg) | Reference |

|---|---|---|---|---|---|---|

| Neat PA66 | 834 | 93.6 | 31.4 | 1.8 | 29.5 | [13] |

| 17% MPP / PA66 | 206 | 70.8 | 41.0 | 1.4 | 24.1 | [13] |

| 11.9% MPP + 5.1% PI / PA66 | 190 | 66.8 | 42.8 | 1.3 | 24.9 |[13] |

-

pk-HRR: Peak Heat Release Rate

-

THR: Total Heat Release

-

TSR: Total Smoke Release

-

av-EHC: Average Effective Heat of Combustion

-

PI: Polyimide (synergist)

Experimental Protocols

Synthesis of Melamine Polyphosphate (Two-Step Method)

This protocol is based on methodologies described in the literature.[4]

-

Preparation of Melamine Phosphate (MP) :

-

Melamine and 85% phosphoric acid are used as received.

-

The reactants are mixed in an aqueous solution at a specified molar ratio (e.g., 1:1.2 melamine to phosphoric acid).

-

The mixture is stirred at a controlled temperature (e.g., 90°C) for a set duration (e.g., 2 hours) to allow for the crystallization and precipitation of melamine phosphate.

-

The resulting white precipitate is filtered from the mother liquor and washed thoroughly with deionized water.

-

The washed product is dried in an oven to yield the melamine phosphate intermediate.

-

-

Polycondensation to MPP :

-

The dried melamine phosphate powder is placed in a high-temperature reactor or furnace.

-

The material is heated to a high temperature (e.g., 290-340°C) and held for an extended period (e.g., 3-10 hours) under a controlled atmosphere.

-

During this heating phase, polycondensation occurs, resulting in the formation of melamine polyphosphate.

-

The final product is cooled and pulverized into a fine powder for use as a flame retardant additive.

-

Limiting Oxygen Index (LOI) Test

This protocol is based on the ASTM D2863 and ISO 4589-2 standards.[14][15]

-

Objective : To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

-

Apparatus : A heat-resistant glass chimney containing a vertically oriented sample holder. Gas control meters for oxygen and nitrogen are used to precisely adjust the atmosphere inside the chimney.

-

Specimen : Typically a self-supporting bar with dimensions of 80-150 mm long, 10 mm wide, and 4 mm thick.[14]

-

Procedure :

-

The test specimen is clamped vertically in the glass chimney.

-

A specific oxygen/nitrogen mixture is introduced at the bottom of the chimney, flowing upwards past the sample.

-

The top edge of the specimen is ignited with a pilot flame.

-

The behavior of the flame is observed. The oxygen concentration is adjusted in successive tests until the minimum level that supports continuous, candle-like burning is found.

-

The LOI is expressed as the volume percentage of oxygen in that final mixture.

-

UL-94 Vertical Burning Test

This protocol describes the common 20 mm vertical burn test for V-0, V-1, or V-2 classification.[16][17][18][19]

-

Objective : To evaluate the burning characteristics of a plastic material after exposure to a small open flame.

-

Apparatus : A test chamber free from drafts, a Bunsen burner, a specimen clamp, and a surgical cotton indicator.

-

Specimen : A rectangular bar, typically 125 mm long and 13 mm wide, with a specified thickness.[19]

-

Procedure :

-

The specimen is clamped vertically. A layer of dry cotton is placed 300 mm below the specimen.[19]

-

A 20 mm high blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

-

As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

-

Observations are made as to whether any flaming drips ignite the cotton indicator below.

-

-

Classification Criteria :

-

V-0 : Afterflame time for each specimen <10s; total afterflame for 5 specimens <50s; no flaming drips ignite the cotton.[19]

-

V-1 : Afterflame time for each specimen <30s; total afterflame for 5 specimens <250s; no flaming drips ignite the cotton.[19]

-

V-2 : Same as V-1, but flaming drips are allowed to ignite the cotton.

-

Cone Calorimetry

This protocol is based on the ISO 5660-1 standard.[20][21][22][23]

-

Objective : To measure the heat release rate (HRR), smoke production, and mass loss rate of a material when exposed to a controlled level of radiant heat.

-

Apparatus : A cone calorimeter, which includes a conical-shaped radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis (for oxygen consumption) and smoke density measurement (laser system).[22][23]

-

Specimen : A flat sample, 100 mm x 100 mm, with a thickness up to 50 mm. The sample is wrapped in aluminum foil, leaving the top surface exposed.[20][21]

-

Procedure :

-

The specimen is placed horizontally on the load cell under the conical heater.

-

The heater subjects the sample to a pre-set radiant heat flux (e.g., 35 or 50 kW/m²).

-

Pyrolysis gases released from the material surface are ignited by a spark igniter.

-

During combustion, the oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption (approximately 13.1 MJ of heat is released per kg of oxygen consumed).

-

Smoke production is measured by the attenuation of a laser beam passing through the exhaust duct.

-

The test continues until flaming ceases or for a predetermined duration.

-

References

- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 2. atamankimya.com [atamankimya.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Synthesis and Characterization of Melamine Polyphosphate and its Flame Retardance | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]

- 5. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN103224471A - Synthesis method of melamine phosphate (MP) - Google Patents [patents.google.com]

- 9. UL94 V0 Melamine Polyphosphate Flame Retardant For Nylon PP Polyester from China manufacturer - Guangzhou Yinyuan New Materials Co., Ltd. [yinyuanmaterial.com]

- 10. century-multech.com [century-multech.com]

- 11. Facile synthesis of a flame retardant melamine phenylphosphate and its epoxy resin composites with simultaneously improved flame retardancy, smoke suppression and water resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synergistic Charring Flame-Retardant Behavior of Polyimide and Melamine Polyphosphate in Glass Fiber-Reinforced Polyamide 66 | MDPI [mdpi.com]

- 14. Oxygen Index ASTM D2863 [intertek.com]

- 15. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]

- 16. mgchemicals.com [mgchemicals.com]

- 17. amade-tech.com [amade-tech.com]

- 18. boedeker.com [boedeker.com]

- 19. superchute.com [superchute.com]

- 20. measurlabs.com [measurlabs.com]

- 21. Measuring heat release and smoke production with cone calorimeter ISO 5660 - Eurofins Scientific [eurofins.fi]

- 22. efectis.com [efectis.com]

- 23. Fire testing according to ISO 5660-1 | RISE [ri.se]

Methodological & Application

Application Notes and Protocols: Melamine Phosphate in Polymer Flame Retardancy

Document ID: ANP-MP-FR-2025 Version: 1.0 For: Researchers, scientists, and drug development professionals.

Introduction

Melamine phosphate (MP) and its polymeric form, melamine polyphosphate (MPP), are highly effective halogen-free intumescent flame retardants (IFRs).[1] Due to their nitrogen and phosphorus content, they offer a synergistic flame retardant effect, making them a popular choice for enhancing the fire safety of a wide range of thermoplastic and thermosetting polymers.[2] These additives are favored for their environmental safety profile, low smoke generation, and high thermal stability, which allows for processing at temperatures up to 320-350°C.[2][3] This document provides an overview of the application of melamine phosphate in polymers, its mechanism of action, quantitative performance data, and detailed protocols for experimental evaluation.

Mechanism of Action: Intumescent Flame Retardancy

Melamine phosphate functions primarily through a condensed-phase intumescent mechanism, which involves the formation of a protective, insulating char layer on the polymer surface upon exposure to heat.[2] This process can be broken down into three key stages:

-

Decomposition & Acid Source : Above 350°C, melamine polyphosphate undergoes an endothermic decomposition. This acts as a heat sink, cooling the polymer.[2][3] It releases phosphoric acid or polyphosphoric acid.

-

Charring : The phosphoric acid acts as a catalyst, promoting the dehydration and carbonization of the polymer matrix to form a stable carbonaceous char.[2][4]

-

Blowing (Intumescence) : Simultaneously, the melamine component decomposes to release non-combustible gases like ammonia and nitrogen.[3][5] These gases act as blowing agents, causing the char layer to swell and expand, creating a highly effective insulating barrier. This "intumescent" char layer limits heat transfer to the underlying polymer and restricts the flow of flammable volatile gases to the combustion zone.[4]

This dual action in both the condensed phase (charring) and gas phase (release of inert gases) makes melamine phosphate a highly efficient flame retardant.[6]

Caption: Intumescent flame retardant mechanism of melamine phosphate.

Applications and Performance Data

Melamine phosphate is compatible with a wide variety of polymers. Its application is particularly prominent in glass fiber-reinforced polyamides (PA) and polyesters (PBT), where high processing temperatures are required.[2] It is also used effectively in polyolefins (PP), polyurethanes (PU), and epoxy resins (EP).[3][7][8]

The following tables summarize the quantitative flame retardant performance of polymers with and without melamine polyphosphate (MPP).

Table 1: Flame Retardant Performance in Glass Fiber-Reinforced Polyamide 66 (GF-PA66)

| Formulation (wt%) | LOI (%) | UL-94 Rating (1.6 mm) | Peak HRR (kW/m²) | THR (MJ/m²) | TSR (m²/m²) | Char Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Neat GF-PA66 | ~24.0 | No Rating | >1000 | >100 | High | <1 | [5] |

| PA66 + 17% MPP | 32.1 | V-1 | 585 | 72.8 | 1362 | 10.2 | [5] |

| PA66 + 11.9% MPP + 5.1% PI* | 33.9 | V-0 | 486 | 68.9 | 1126 | 14.5 | [5] |

| PA66 + 25% MPP | 38.0 | V-0 | - | - | - | - | [9] |

*PI: Polyimide, a synergistic charring agent.

Table 2: Flame Retardant Performance in Polypropylene (PP)

| Formulation (wt%) | LOI (%) | UL-94 Rating (3.2 mm) | Peak HRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Neat PP | 17.5 | No Rating | 1740 | 125 | 0 | [7] |

| PP + 20% Lignin* | 20.5 | No Rating | 750 | 110 | 9 | [7] |

| PP + 14% Lignin* + 6% MP | 23.5 | No Rating | 600 | 100 | 11 | [7] |

| PP + 30% IFR** | 28.5 | V-0 | 284 | 95 | 26.5 | [10] |